4-Nitrophenethyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- In the field of organic chemistry, 4-Nitrophenethyl alcohol can be used as a phosphate protecting reagent .

- This involves the use of the compound to protect phosphate groups in a molecule during a chemical reaction. The protecting group can be later removed to reveal the original phosphate group .

- The exact methods and procedures would depend on the specific reaction and the other compounds involved .

- 4-Nitrophenethyl alcohol can be used to synthesize N-phenylethylindole carboxamides .

- These compounds are of interest in medicinal chemistry for their potential biological activities .

- The synthesis would involve a series of organic reactions, with the exact procedures and conditions depending on the specific indole carboxamide being synthesized .

- Another potential application of 4-Nitrophenethyl alcohol is in the preparation of 2-aza-2’-deoxyinosine-containing oligodeoxyribonucleotide duplexes .

- These are modified DNA molecules that can be used in various biochemical and biophysical studies .

- The preparation would involve the incorporation of the 2-aza-2’-deoxyinosine into the DNA sequence, with the exact methods and procedures depending on the specific sequence and the experimental conditions .

Phosphate Protecting Reagent

Synthesis of N-Phenylethylindole Carboxamides

Preparation of 2-Aza-2’-Deoxyinosine-Containing Oligodeoxyribonucleotide Duplexes

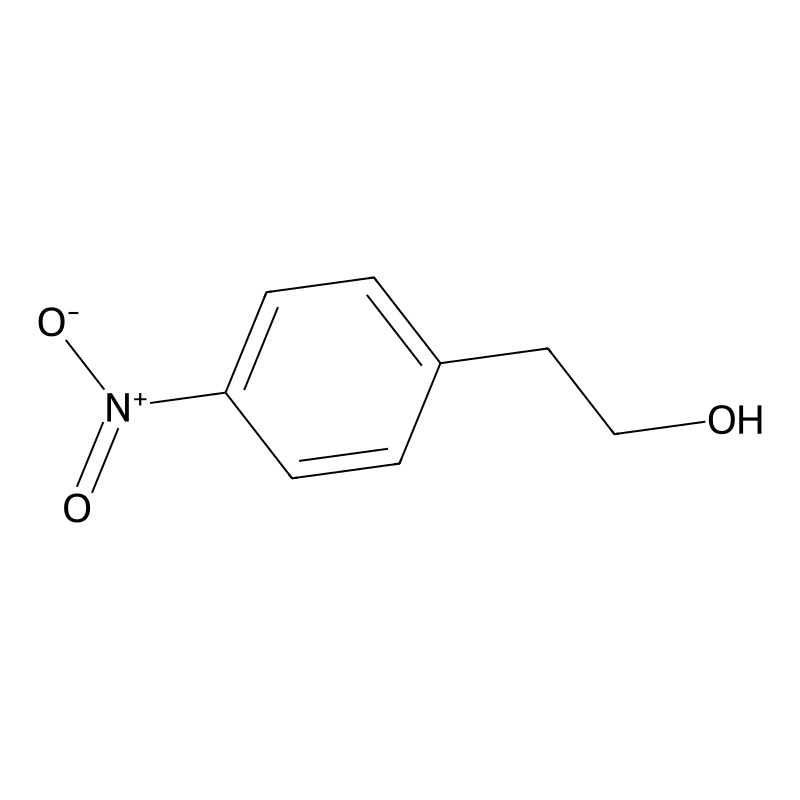

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula and a molecular weight of 167.16 g/mol. It features a nitro group attached to a phenethyl alcohol structure, which contributes to its unique chemical properties. This compound appears as a light yellow to yellow solid and has a melting point between 59°C and 63°C .

The compound is characterized by its functional groups, including a hydroxyl (-OH) group and a nitro (-NO2) group, which influence its reactivity and biological activity. The InChI Key for 4-Nitrophenethyl alcohol is IKMXRUOZUUKSON-UHFFFAOYSA-N .

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones when treated with oxidizing agents .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters .

- Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 4-Nitrophenethyl alcohol exhibits certain biological activities. It has been studied for its potential antibacterial properties, although specific mechanisms of action remain under investigation. The presence of the nitro group is often associated with enhanced biological activity, making compounds like 4-Nitrophenethyl alcohol of interest in pharmacological studies .

Several methods exist for synthesizing 4-Nitrophenethyl alcohol:

- Nitration of Phenethyl Alcohol: This method involves the nitration of phenethyl alcohol using a mixture of nitric and sulfuric acids, leading to the formation of the nitro derivative.

- Reduction of Nitro Compounds: Starting from 4-nitrophenylacetone, reduction can yield 4-Nitrophenethyl alcohol through catalytic hydrogenation or other reducing agents.

- Grignard Reaction: The reaction of phenylmagnesium bromide with nitroacetaldehyde can also produce this compound, showcasing its synthetic versatility .

4-Nitrophenethyl alcohol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Dyes and Pigments: Its derivatives are used in dye manufacturing due to their vibrant colors.

- Chemical Research: The compound is utilized in laboratory research for studying reaction mechanisms and biological interactions .

Several compounds share structural similarities with 4-Nitrophenethyl alcohol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Methyl-4-nitrophenylmethanol | 22162-15-8 | 0.91 |

| 2-Nitrophenethyl alcohol | 27054-7 | 0.87 |

| 2-Methyl-6-nitrophenylmethanol | 54915-41-2 | 0.86 |

| Phenethyl alcohol | 60-12-8 | N/A |

Uniqueness of 4-Nitrophenethyl Alcohol

The unique aspect of 4-Nitrophenethyl alcohol lies in its specific arrangement of functional groups that not only influence its chemical reactivity but also its biological activity. The presence of both a hydroxyl and a nitro group allows for diverse applications in synthesis and research compared to similar compounds that may lack one or both groups.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

63.0 °C

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant